2-(4-Chlorophenoxy)nicotinic acid

Physicochemical profiling Lipophilicity ADME prediction

Researchers requiring a validated, high-purity tool compound for nAChR, GPR109A, or CYP inhibition studies often face supply inconsistencies with generic nicotinic acid analogs. 2-(4-Chlorophenoxy)nicotinic acid (CAS 51362-37-9) eliminates this risk with confirmed nanomolar activity (IC50 24 nM at GPR109A, 33 nM at STEP) and defined CYP interactions (CYP1A2 IC50 1.4 µM, CYP2A6 Kd 4.5 µM). • Differentiated specificity: 4-Cl-phenoxy substitution lowers pKa to ~2.56 (vs. ~4.85 for parent), ensuring physiological ionization distinct from unsubstituted congeners. • CNS applicability: LogP 3.225 facilitates blood-brain barrier penetration, critical for receptor occupancy studies. • Agrochemical intermediate: scaffold also produces fungicides with EC50 0.19 mg/L against cucumber downy mildew. Supplied at 98% purity with ambient shipping; available from stock for immediate global dispatch.

Molecular Formula C12H8ClNO3
Molecular Weight 249.65 g/mol
CAS No. 51362-37-9
Cat. No. B1297117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)nicotinic acid
CAS51362-37-9
Molecular FormulaC12H8ClNO3
Molecular Weight249.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C12H8ClNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16)
InChIKeyFVAZJGJEENAKRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenoxy)nicotinic acid Technical Identity & Procurement


2-(4-Chlorophenoxy)nicotinic acid (CAS 51362-37-9) is a chlorinated phenoxy-substituted nicotinic acid derivative with the molecular formula C12H8ClNO3 and a molecular weight of 249.65 g/mol [1]. It exists as a crystalline solid with a melting point of 157–159 °C and is typically supplied at 95–98% purity . The compound incorporates a 4-chlorophenoxy moiety at the 2-position of the pyridine-3-carboxylic acid core, a structural arrangement that distinguishes it from simpler nicotinic acid analogs and provides distinct physicochemical and biochemical properties relevant to pharmaceutical and agrochemical research applications [2].

1
Supports CNS penetration studies via higher lipophilicity relative to nicotinic acid
2
Tool compound for nAChR pharmacology and cholinergic signaling assays
3
Probe for CYP isoform interaction profiling (CYP1A2, CYP2A6)
4
Quantitative STEP phosphatase inhibition research and screening

Non-Substitutability of 2-(4-Chlorophenoxy)nicotinic acid


Substituting 2-(4-chlorophenoxy)nicotinic acid with generic nicotinic acid or other 2-aryloxy nicotinic acid analogs introduces unacceptable risk of experimental failure due to marked differences in physicochemical parameters and biological target engagement. The 4-chlorophenoxy substitution at the 2-position reduces the pKa to approximately 2.56 (predicted), compared to ~4.85 for the parent nicotinic acid, fundamentally altering its ionization state under physiological conditions . Furthermore, the chloro substituent increases the computed LogP to 3.225, enhancing lipophilicity and membrane permeability relative to non-halogenated analogs . These physicochemical shifts are not cosmetic; they translate into distinct binding interactions with nicotinic acetylcholine receptors (nAChRs) and cytochrome P450 isoforms that cannot be replicated by unsubstituted or differently substituted congeners [1]. Procurement of the exact CAS 51362-37-9 compound is therefore essential for reproducibility in structure-activity relationship studies and biological assays.

Ionization state shift
pKa difference (~2.3 units lower) may alter solubility and protein binding compared to generic nicotinic acid.
Lipophilicity mismatch
Substantially higher LogP (~2.8 units) changes membrane partitioning; simple nicotinic acid cannot replicate this behavior.
Unique target engagement
nAChR, CYP and STEP interactions are specific to the 4-chlorophenoxy motif; unsubstituted analogs may not reproduce published findings.

2-(4-Chlorophenoxy)nicotinic acid Comparative Performance


Enhanced Lipophilicity over Nicotinic Acid

2-(4-Chlorophenoxy)nicotinic acid exhibits a computed LogP value of 3.225, which is approximately 2.8 log units higher than that of the parent nicotinic acid (LogP ≈ 0.4). This substantial increase in lipophilicity predicts improved passive membrane diffusion and central nervous system penetration potential [1].

Lipophilicity
Class-level
LogP 3.225 vs Nicotinic acid ~0.4 Δ 2.8 units
Supports CNS penetration studies
Computational prediction; class-level inference
Physicochemical profiling Lipophilicity ADME prediction

pKa and Ionization Shift vs Nicotinic Acid

The predicted pKa of 2-(4-chlorophenoxy)nicotinic acid is 2.56±0.36, which is more than two pKa units lower than the pKa of nicotinic acid (~4.85). At pH 7.4, the target compound exists almost entirely in the ionized (carboxylate) form, whereas nicotinic acid is partially protonated, leading to divergent solubility, protein binding, and transport characteristics .

Ionization (pKa)
Class-level
pKa 2.56 vs Nicotinic acid ~4.85 Δ 2.3 units
Ionization state may alter solubility and binding
Predicted; aqueous solution context
Ionization constant Drug design pH-dependent behavior

STEP and CYP Enzyme Inhibition Profile

BindingDB records indicate that 2-(4-chlorophenoxy)nicotinic acid inhibits STEP (striatal-enriched tyrosine phosphatase) with an IC50 of 33 nM. It also demonstrates binding to CYP2A6 with a Kd of 4.5 µM and inhibits CYP1A2 with an IC50 of 1.4 µM in human liver microsomes [1][2][3]. These quantitative enzyme interaction data are specific to this exact chemical structure and would not be observed with the parent nicotinic acid or other simple analogs.

Enzyme Inhibition
Cross-study
STEP IC50 33 nM CYP2A6 Kd 4.5 µM CYP1A2 IC50 1.4 µM
Reported enzyme interaction profile; supports metabolic and phosphatase studies
Human liver microsomes; biochemical assays
Enzyme inhibition STEP Cytochrome P450 Drug metabolism

Nicotinic Acetylcholine Receptor Engagement

2-(4-Chlorophenoxy)nicotinic acid has been evaluated in multiple nicotinic acetylcholine receptor (nAChR) assays. It displaced [3H]nicotinic acid from the GPR109A receptor with an IC50 of 24 nM and inhibited α4β2 nAChR function in recombinant human cell lines [1][2]. The compound also inhibited [3H]nicotine binding to mouse α4 nAChR with an IC50 of 80 nM [3]. These receptor-level activities are absent in the parent nicotinic acid structure and are conferred by the 4-chlorophenoxy substitution.

nAChR Engagement
Cross-study
GPR109A IC50 24 nM / α4β2 nAChR functional Mouse α4 IC50 80 nM
Nanomolar receptor engagement absent in parent nicotinic acid
Radioligand displacement & recombinant cell assays
Nicotinic acetylcholine receptor nAChR Neuroscience Receptor pharmacology

2-(4-Chlorophenoxy)nicotinic acid Applications


Neuroscience: nAChR Pharmacology

Based on confirmed nanomolar activity at GPR109A (IC50 = 24 nM), human α4β2 nAChR, and mouse α4 nAChR (IC50 = 80 nM), 2-(4-chlorophenoxy)nicotinic acid is a well-characterized tool compound for investigating cholinergic signaling pathways and nicotinic receptor subtype pharmacology [1]. Its lipophilic nature (LogP = 3.225) further supports its use in CNS-targeted receptor occupancy studies where membrane permeability is required .

DMPK: CYP Enzyme Interaction Profiling

The compound's documented inhibition of CYP1A2 (IC50 = 1.4 µM in human liver microsomes) and binding to CYP2A6 (Kd = 4.5 µM) make it a valuable probe for studying cytochrome P450-mediated drug metabolism and for assessing potential drug-drug interaction liabilities of nicotinic acid-derived scaffolds [2][3].

Chemical Biology: STEP Phosphatase Inhibition

With a reported IC50 of 33 nM against STEP (striatal-enriched tyrosine phosphatase), 2-(4-chlorophenoxy)nicotinic acid serves as a quantitative biochemical tool for investigating STEP's role in synaptic plasticity and as a benchmark compound in phosphatase inhibitor screening campaigns [4].

Agrochemical Research: Fungicide Lead Discovery

The 2-(4-chlorophenoxy)nicotinic acid scaffold has been utilized as a key intermediate in the synthesis of novel pyrimidinamine fungicides targeting cucumber downy mildew. Derivatives of this scaffold have demonstrated EC50 values as low as 0.19 mg/L, outperforming commercial fungicides including diflumetorim, flumorph, and cyazofamid [5]. The carboxylic acid handle enables facile derivatization, making this compound an attractive starting material for agrochemical lead optimization.

Application
Selection Property
Validation Focus
nAChR Pharmacology
nAChR subtype binding profile
Cholinergic signaling assays; CNS penetration studies
CYP Interaction Profiling
CYP isoform inhibition spectrum
Drug-drug interaction screening; metabolic stability assays
STEP Phosphatase Research
STEP inhibitory potency context
Synaptic plasticity studies; phosphatase inhibitor screening
Agrochemical Lead Discovery
Carboxylic acid handle for derivatization
Fungicidal lead optimization; structure-activity relationship (SAR)

Technical Documentation Hub

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52 linked technical documents
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